3-(Aminomethyl)-2-hydroxypentanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(aminomethyl)-2-hydroxypentanal |
InChI |
InChI=1S/C6H13NO2/c1-2-5(3-7)6(9)4-8/h4-6,9H,2-3,7H2,1H3 |
InChI Key |
DTPGHVXMRDGMDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Aminomethyl 2 Hydroxypentanal
Retrosynthetic Analysis of 3-(Aminomethyl)-2-hydroxypentanal
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netpharmacy180.com For this compound, two primary bond disconnections are considered: the C2-C3 bond and the C3-C(aminomethyl) bond.
C2-C3 Bond Disconnection (Aldol Approach): This disconnection suggests an aldol-type reaction. The target molecule can be seen as the product of a reaction between propanal and a protected glycoaldehyde derivative. The hydroxyl group at C2 and the aldehyde functionality point towards an aldol (B89426) addition.
C3-C(aminomethyl) Bond Disconnection (Mannich Approach): This disconnection points towards a Mannich-type reaction. Here, the aminomethyl group is introduced to an enolizable aldehyde. This would involve the reaction of an appropriate pentanal derivative with formaldehyde (B43269) and an amine source.
These two primary retrosynthetic pathways form the basis for the classical synthetic approaches discussed in the following sections.
Classical Approaches to α-Hydroxy-β-amino Aldehyde Synthesis
Traditional methods for synthesizing molecules like this compound often rely on well-established named reactions.
Mannich-Type Reactions for Aminomethyl Incorporation
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a potential pathway involves the reaction of 2-hydroxypentanal (B15218254) with formaldehyde and a suitable amine, such as ammonia (B1221849) or a protected amine equivalent. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then reacts with the enol form of 2-hydroxypentanal. wikipedia.org
A significant challenge in this approach is the potential for self-condensation of the starting aldehyde and the control of regioselectivity. Modern variations of the Mannich reaction, including those that are catalyzed, can offer improved yields and selectivities. orgchemres.org
Aldol Condensation Strategies for α-Hydroxy Moiety Construction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. lumenlearning.comwikipedia.org To synthesize this compound, a crossed aldol reaction between 3-aminobutanal (B13470854) (with a protected amino group) and formaldehyde could be envisioned. Alternatively, an aldol reaction between propanal and a protected 2-amino-3-hydroxypropanal could form the carbon skeleton.
The primary challenge in aldol condensations is controlling the reaction to prevent dehydration of the initial aldol adduct and to manage the formation of multiple products in crossed aldol reactions. lumenlearning.comwikipedia.org The use of pre-formed enolates and carefully controlled reaction conditions are crucial for success.
| Reaction Type | Key Transformation | Potential Starting Materials for this compound | Key Challenges |
| Mannich Reaction | Introduction of an aminomethyl group | 2-Hydroxypentanal, Formaldehyde, Ammonia (or equivalent) | Control of regioselectivity, prevention of side reactions |
| Aldol Condensation | Formation of a β-hydroxy aldehyde | Propanal, Protected 2-amino-3-hydroxypropanal | Control of crossed-condensation, prevention of dehydration |
Multi-Step Conversions from Readily Available Precursors
Another classical approach involves the transformation of readily available starting materials through a sequence of reactions. For instance, starting from a suitable amino acid derivative, such as L-isoleucine, one could potentially perform a series of functional group interconversions to arrive at the target molecule. This would involve reduction of the carboxylic acid to an aldehyde and protection/deprotection steps for the amino and hydroxyl groups. While potentially lengthy, this approach can offer good control over stereochemistry if a chiral starting material is used.
Modern Catalytic and Stereoselective Synthesis of this compound
Modern synthetic methods focus on efficiency, atom economy, and the control of stereochemistry, which is particularly important for molecules with multiple stereocenters like this compound.
Asymmetric Synthesis of Stereoisomers and Enantiomeric Control
The synthesis of a single stereoisomer of this compound, which has two chiral centers, requires asymmetric synthesis techniques. nih.gov
Catalytic Asymmetric Aldol Reactions: The development of chiral catalysts, including proline and its derivatives, has enabled highly enantioselective and diastereoselective aldol reactions. acs.orgnih.gov By choosing the appropriate catalyst and reaction conditions, it is possible to control the formation of either the syn or anti diastereomer. acs.orgnih.gov For the synthesis of this compound, an asymmetric aldol reaction between an enolate derived from propanal and a protected glycoaldehyde could be catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand. thieme-connect.com
Catalytic Asymmetric Mannich Reactions: Similar to aldol reactions, asymmetric Mannich reactions have been developed using chiral catalysts. nih.gov These reactions allow for the enantioselective introduction of the aminomethyl group. nih.gov A proline-catalyzed Mannich reaction, for example, could be employed to react 2-hydroxypentanal with a source of formaldehyde and an amine in a stereocontrolled manner. nih.gov
Use of Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully applied to aldol reactions to produce β-hydroxy-α-amino acids with high diastereoselectivity. thieme-connect.com
| Asymmetric Method | Key Principle | Potential Application for this compound | Expected Outcome |
| Catalytic Asymmetric Aldol Reaction | Use of a chiral catalyst to control stereochemistry in the C-C bond formation. | Reaction of a propanal enolate with a protected glycoaldehyde in the presence of a chiral catalyst. | High diastereo- and enantioselectivity of the α-hydroxy-β-amino aldehyde. |
| Catalytic Asymmetric Mannich Reaction | Enantioselective introduction of the aminomethyl group using a chiral catalyst. | Reaction of 2-hydroxypentanal with formaldehyde and an amine source catalyzed by a chiral organocatalyst. | Formation of a specific stereoisomer of the final product. |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Attachment of a chiral auxiliary to a precursor, followed by a diastereoselective aldol or Mannich reaction. | High diastereomeric excess of the product, which can be liberated from the auxiliary. |
The synthesis of specific stereoisomers of this compound is crucial for understanding its biological activity and for potential applications in medicinal chemistry and materials science. The modern catalytic methods described offer powerful tools to achieve this goal with high levels of control and efficiency.
Organocatalytic Approaches to Amino Aldehyde Scaffolds
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of amino aldehyde scaffolds. This approach offers a greener and often more cost-effective alternative to traditional metal-based catalysts.
A prominent strategy in this domain is the direct asymmetric aldol reaction. Research has demonstrated that organocatalysts like L-proline and its derivatives can effectively catalyze the reaction between a glycine (B1666218) aldehyde equivalent and another aldehyde, leading to the formation of β-hydroxy-α-amino aldehydes with high diastereoselectivity and enantioselectivity. acs.orgnih.gov For instance, the reaction of an aminoacetaldehyde derivative with an aldehyde in the presence of L-proline can yield anti-β-hydroxy-α-amino aldehydes in good yields and with exceptional stereocontrol. acs.orgnih.gov This method is notable for its operational simplicity and environmentally benign nature. acs.org
The choice of aldehyde reaction partners is crucial in these organocatalytic aldol reactions to define the donor and acceptor roles. acs.org For example, reactions between certain amino aldehydes and α-non-branched aldehydes have been observed to yield β-hydroxy-γ-amino aldehydes, indicating a reversal of the expected reactivity. acs.org
Furthermore, L-proline has been shown to catalyze a one-pot, three-component assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active β-amino alcohols, which are structurally related to amino aldehydes. acs.org This assembly reaction highlights the versatility of organocatalysis in constructing complex molecular architectures from simple precursors under mild conditions. acs.org
Below is a table summarizing the performance of selected organocatalysts in asymmetric aldol reactions leading to amino aldehyde precursors.
Table 1: Performance of Organocatalysts in Asymmetric Aldol Reactions
| Catalyst | Aldehyde Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| L-proline | Glycine aldehyde derivative + various aldehydes | anti-β-hydroxy-α-amino aldehydes | Up to >100:1 | Up to >99.5% | acs.orgnih.gov |
| (S)-5-pyrrolidine-2-yl-1H-tetrazole | Glycine aldehyde derivative + various aldehydes | anti-β-hydroxy-α-amino aldehydes | High | High | acs.orgnih.gov |
| L-proline | Propionaldehyde + Acetone + Azodicarboxylate | β-amino alcohols | Variable | High for (S)-amino aldehyde pathway | acs.org |
Metal-Catalyzed Transformations in Aminomethylation and Hydroxylation
Metal catalysis provides a complementary and powerful set of tools for the synthesis of this compound, particularly for the key steps of aminomethylation and hydroxylation.
Palladium catalysis has been extensively studied for C-N bond formation and related transformations. nih.gov A notable development is the use of aminomethyl cyclopalladated complexes, which can be prepared from the oxidative addition of aminals or N,O-acetals to a Pd(0) species. nih.gov These complexes act as electrophilic aminomethylating agents, allowing for the construction of C-C bonds to incorporate the aminomethyl moiety, a strategy that circumvents the common issue of catalyst poisoning by electron-rich amines. nih.gov
Ruthenium-catalyzed C-H hydroxylation has also emerged as a significant method for introducing hydroxyl groups into complex molecules. researchgate.net While direct application to the pentanal backbone needs specific investigation, the principles of directed C-H activation offer a potential pathway. For instance, Ru-catalyzed C(sp²)-H hydroxylation of tyrosine-containing peptides has been achieved using a removable directing group. researchgate.net Similarly, Mn-catalyzed hydroxylation using environmentally benign oxidants like hydrogen peroxide has been developed, offering a complementary approach. stanford.edu
Iron, an earth-abundant and low-cost metal, is also gaining prominence in catalysis. Iron-based photoredox catalysts have been employed for the generation of nucleophilic α-aminoalkyl radicals from α-trimethylsilylamines, which can then add to electron-deficient alkenes. rsc.org This approach could be adapted for the aminomethylation step in the synthesis of the target compound.
Table 2: Examples of Metal-Catalyzed Reactions Relevant to Amino Aldehyde Synthesis
| Metal Catalyst | Reaction Type | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Palladium | Aminomethylation via cyclopalladated complexes | Avoids catalyst poisoning by amines, forms C-C bonds. | Introduction of the aminomethyl group. | nih.gov |
| Ruthenium | C-H Hydroxylation | Directed C-H activation, potential for late-stage functionalization. | Introduction of the hydroxyl group. | researchgate.netstanford.edu |
| Manganese | C-H Hydroxylation | Uses green oxidants like H2O2. | Introduction of the hydroxyl group. | stanford.edu |
| Iron | Photoredox-catalyzed aminomethylation | Uses an earth-abundant metal, mild reaction conditions. | Introduction of the aminomethyl group. | rsc.org |
Green Chemistry Principles in the Synthesis Design of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.
Solvent-Free or Aqueous Media Reaction Development
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that various reactions relevant to amino aldehyde synthesis can be performed under solvent-free conditions or in water.
For example, the synthesis of α-aminonitriles, which are precursors to amino acids and can be conceptually related to amino aldehydes, has been achieved in a solvent-free, one-pot, three-component Strecker reaction. thieme-connect.comorganic-chemistry.org This method, using an amine, an aldehyde or ketone, and trimethylsilyl (B98337) cyanide, proceeds rapidly and often gives quantitative yields without the need for a catalyst. thieme-connect.comorganic-chemistry.org Similarly, indium powder in water has been shown to be an efficient catalyst for the synthesis of α-aminonitriles from diverse amines and aldehydes. nih.gov
The synthesis of β-amino-α,β-unsaturated ketones and esters has also been accomplished under solvent-free conditions using a solid superacid catalyst, sulfated zirconia. researchgate.net Furthermore, visible-light photoredox catalysis has been used for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water to produce 1,2-amino alcohols, demonstrating the feasibility of complex C-C bond formations in aqueous media. rsc.org
Atom Economy and Efficiency Considerations in Synthetic Pathways
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgkccollege.ac.in A high atom economy indicates that less waste is generated. wikipedia.orgyoutube.com
In the context of synthesizing this compound, reactions with high atom economy are preferable. Addition reactions, such as the aldol reaction, are inherently more atom-economical than substitution or elimination reactions, where parts of the reactants are lost as byproducts. kccollege.ac.inyoutube.com
For example, a direct aldol addition to form the carbon skeleton of the target molecule would have a 100% theoretical atom economy. In contrast, a synthesis involving protecting groups that are later removed would have a lower atom economy, as the atoms of the protecting groups are not incorporated into the final product.
The calculation for atom economy is as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org
Industrial chemists often prioritize rearrangement and addition reactions due to their superior atom economy. kccollege.ac.in When designing a synthesis for this compound, evaluating the atom economy of different potential routes is a critical step in aligning with green chemistry principles.
Novel Synthetic Routes and Future Directions in Amino Aldehyde Construction
The development of novel synthetic routes for amino aldehydes continues to be an active area of research, driven by the need for more efficient, selective, and sustainable methods.
One promising future direction lies in the application of flow chemistry and automated synthesis. The solution-phase automated synthesis of Garner's aldehyde, a protected α-amino aldehyde, has been demonstrated, showcasing the potential for rapid and efficient production of these valuable intermediates. nih.gov
The discovery of new catalytic systems is also a key driver of innovation. For instance, acid-catalyzed three-component oxy-aminomethylation of styrenes has been reported, providing a direct route to 1,3-oxazinanes which can be readily converted to 1,3-amino alcohols. acs.org This type of multi-component reaction offers a high degree of convergence and efficiency.
Furthermore, research into the prebiotic synthesis of amino acids and related molecules is uncovering novel reaction pathways that could inspire new synthetic strategies. nih.govacs.org For example, the identification of formaldimine as a key precursor in the synthesis of amino acids suggests new avenues for the construction of the aminomethyl moiety. nih.govacs.org
Future research will likely focus on the development of catalytic systems that can achieve multiple transformations in a single pot, further increasing efficiency and reducing waste. The integration of biocatalysis, using enzymes to perform highly selective transformations under mild conditions, also holds significant promise for the future of amino aldehyde synthesis.
Chemical Reactivity and Transformation Pathways of 3 Aminomethyl 2 Hydroxypentanal
Nucleophilic and Electrophilic Reactions of the Aldehyde Functionality
The aldehyde group is a primary site of reactivity in 3-(Aminomethyl)-2-hydroxypentanal, susceptible to both nucleophilic addition and reactions at the α-carbon.
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. A variety of nucleophiles can add to the carbonyl group, leading to the formation of a new stereocenter. Common nucleophilic addition reactions include:
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reagents: Reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) yields secondary alcohols.
Wittig Reaction: The Wittig reaction with phosphorus ylides converts the aldehyde into an alkene.
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) leads to the formation of a cyanohydrin, which can be a precursor to α-hydroxy acids or α-amino alcohols.
The α-carbon to the aldehyde group possesses acidic protons, which can be removed by a base to form an enolate. This enolate is nucleophilic and can participate in various reactions, including: msu.edulibretexts.orgbartleby.com
Aldol (B89426) Condensation: The enolate can react with another aldehyde molecule (including itself) in an aldol addition or condensation reaction. ncert.nic.in
Alkylation: The enolate can be alkylated using alkyl halides.
Halogenation: In the presence of acid or base, the α-carbon can be halogenated. fiveable.me
Table 1: Selected Reactions of the Aldehyde Functionality
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |
| Aldol Addition | Base or Acid | β-Hydroxy Aldehyde |
| α-Alkylation | LDA, R-X | α-Alkylated Aldehyde |
Reactions Involving the Secondary Hydroxyl Group
The secondary hydroxyl group at the C-2 position is another key reactive site. It can act as a nucleophile or be converted into a good leaving group for substitution or elimination reactions.
Typical reactions of the secondary hydroxyl group include:
Oxidation: The secondary alcohol can be oxidized to a ketone using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), chromic acid (H₂CrO₄), or through Swern or Dess-Martin periodinane oxidation. pressbooks.pubbritannica.comnumberanalytics.comlibretexts.org
Esterification: It can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form esters. jst.go.jpresearchgate.net The regioselectivity of acylation can be influenced by the steric bulk of the acylating agent. ncsu.edu
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), by reaction with the corresponding sulfonyl chlorides. pressbooks.pub This facilitates subsequent nucleophilic substitution or elimination reactions.
Table 2: Common Transformations of the Secondary Hydroxyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | PCC, DMP, or Swern conditions | Ketone |
| Esterification | Acyl chloride, pyridine | Ester |
| Williamson Ether Synthesis | NaH, then R-X | Ether |
| Tosylation | TsCl, pyridine | Tosylate |
Reactivity of the Primary Amine Moiety
The primary amine functionality at the C-3 aminomethyl group is nucleophilic and basic. It readily participates in a variety of common amine reactions:
Acylation: The amine can be acylated with acyl chlorides or anhydrides to form amides.
Alkylation: It can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines.
Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine, which can then be reduced to a secondary or tertiary amine.
Schiff Base Formation: The primary amine can react with aldehydes or ketones to form an imine or Schiff base, a reaction that is often reversible. chemistrysteps.comucalgary.capressbooks.pubacs.orgnih.gov
The basicity of the primary amine can influence other reactions within the molecule by acting as an internal base or by being protonated under acidic conditions, which can affect the reactivity of the other functional groups.
Intramolecular Cyclization and Ring-Formation Reactions
The presence of both an amine and an aldehyde group within the same molecule allows for intramolecular reactions, leading to the formation of heterocyclic structures. Specifically, this compound can undergo intramolecular cyclization to form substituted piperidine (B6355638) rings. nih.gov
This transformation can occur via intramolecular reductive amination. The primary amine can react with the aldehyde to form a cyclic iminium ion intermediate. Subsequent reduction of this intermediate, either in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or in a separate step, yields a substituted piperidine. niscpr.res.innih.govrsc.org The stereochemistry of the substituents on the piperidine ring will be influenced by the stereochemistry of the starting material and the reaction conditions. The cyclization can be highly diastereoselective. acs.org
Stereochemical Outcomes in Derivative Formation and Subsequent Transformations
This compound possesses two chiral centers at C-2 and C-3. This inherent chirality means that reactions at the functional groups can lead to the formation of diastereomers. The stereochemical outcome of these reactions is often influenced by the existing stereocenters. royalsocietypublishing.orgacs.orgmasterorganicchemistry.com
For instance, nucleophilic addition to the aldehyde can proceed with facial selectivity, leading to the preferential formation of one diastereomer of the resulting alcohol. This selectivity can be predicted by models such as Cram's rule or the Felkin-Anh model. thieme.de Similarly, reactions at the other functional groups can be influenced by the stereochemistry of the adjacent centers. The use of chiral catalysts or reagents can further enhance the stereoselectivity of these transformations, allowing for the synthesis of specific stereoisomers. acs.org
Role as a Key Intermediate in Complex Molecule Synthesis
The multifunctional nature and inherent chirality of this compound make it a potentially valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Alkaloids are a diverse group of naturally occurring compounds, many of which possess significant biological activity and often contain nitrogen-containing heterocyclic rings, such as piperidine. rsc.org The structure of this compound, with its potential to form substituted piperidines through intramolecular cyclization, makes it an attractive precursor for the synthesis of certain alkaloids. wikipedia.org
By carefully choosing reaction conditions and subsequent transformations, the functional groups on the piperidine ring formed from the cyclization of this compound can be further elaborated to construct the core structures of various alkaloids. The stereocenters present in the starting material can be used to control the stereochemistry of the final alkaloid product. While direct use of this specific compound in a completed alkaloid synthesis may not be widely documented, its structural motifs are found in numerous synthetic strategies for alkaloids. manchester.ac.uk
Building Block for Heterocyclic Compounds
The unique arrangement of functional groups in this compound makes it a promising precursor for the synthesis of a variety of heterocyclic compounds, particularly substituted piperidines and other nitrogen-containing rings. The primary amine can act as a nucleophile, while the aldehyde serves as an electrophile, facilitating intramolecular cyclization reactions.
Intramolecular Cyclization:
The most probable transformation for this compound is an intramolecular cyclization to form a substituted piperidine ring. This can occur via the formation of an iminium ion intermediate, which is then attacked by a nucleophile. The presence of the hydroxyl group adds another layer of complexity and potential for further reactions.
Formation of Piperidine Derivatives: The primary amine can react with the aldehyde group to form a cyclic imine, which upon reduction would yield a substituted piperidine. The stereochemistry of the substituents on the piperidine ring would be influenced by the stereocenters present in the starting material and the reaction conditions. The synthesis of piperidine derivatives through intramolecular cyclization of amino aldehydes is a well-established strategy in organic chemistry. nih.govnih.govajchem-a.com
Potential for Further Reactions: The resulting cyclic product would still possess a hydroxyl group, which could be further functionalized. For example, it could be oxidized to a ketone or used as a handle for introducing other chemical moieties.
Mannich-Type Reactions:
The aminomethyl group suggests the potential for this compound to participate in reactions analogous to the Mannich reaction. adichemistry.comchemistnotes.comthermofisher.comwikipedia.orgorganic-chemistry.org In such a scenario, the primary amine could react with an external aldehyde to form an imine, which would then be attacked by an enol or enolate to form a new carbon-carbon bond. This would lead to the formation of more complex, highly functionalized molecules.
Table 1: Predicted Heterocyclic Products from this compound
| Reactant(s) | Reaction Type | Potential Heterocyclic Product(s) |
| This compound (intramolecular) | Intramolecular Cyclization/Reduction | Substituted Piperidines |
| This compound + External Aldehyde + Enol/Enolate | Mannich-Type Reaction | Highly Functionalized Acyclic or Cyclic Amines |
Role in Natural Product Elucidation Pathways
While there is no direct evidence of this compound being an intermediate in any known natural product biosynthetic pathway, its structure is suggestive of a potential role in the biosynthesis of certain alkaloids. Amino aldehydes are known precursors in the biosynthesis of various alkaloids. rsc.orgnih.govimperial.ac.ukfrontiersin.org
Hypothetical Biosynthetic Precursor:
Alkaloid Biosynthesis: Many alkaloids, which are naturally occurring nitrogen-containing compounds, are biosynthesized from amino acids via amino aldehyde intermediates. rsc.orgnih.govimperial.ac.ukfrontiersin.org The structure of this compound, with its amino and aldehyde functionalities, fits the general profile of a precursor for piperidine or other nitrogen-containing heterocyclic natural products. Its biosynthesis could hypothetically arise from the modification of an amino acid or a polyketide pathway.
Role in Structure Elucidation:
The identification of novel natural products often involves degradation studies, where the complex molecule is broken down into smaller, more easily identifiable fragments. A compound like this compound could potentially be a degradation product of a larger, more complex natural product. Its identification would provide crucial clues about the structure of the parent molecule. Modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are pivotal in the structure elucidation of natural products and their degradation fragments. researchgate.netpitt.edunih.govacs.orgresearchgate.netfrontiersin.orgnih.govacs.org
Table 2: Potential Relevance of this compound in Natural Product Studies
| Area of Study | Potential Role of this compound |
| Biosynthesis | Hypothetical precursor to piperidine alkaloids. |
| Structure Elucidation | Potential degradation product of a larger natural product, aiding in its structural determination. |
Reaction Kinetics and Mechanistic Studies of this compound Transformations
Due to the limited availability of experimental data for this compound, specific kinetic and mechanistic studies on its transformations have not been reported. However, the kinetics and mechanisms of the fundamental reactions that this molecule would likely undergo can be inferred from studies on analogous systems.
Kinetics of Intramolecular Cyclization:
The intramolecular cyclization of amino aldehydes is a key step in the formation of many heterocyclic compounds. The rate of this reaction is influenced by several factors:
Ring Size: The formation of five- and six-membered rings is generally kinetically favored. The cyclization of this compound would lead to a six-membered piperidine ring, which is a favorable process.
Concentration: As an intramolecular process, the rate of cyclization is typically independent of the initial concentration of the reactant at low to moderate concentrations.
Solvent and pH: The solvent polarity and pH of the reaction medium can significantly affect the rate of cyclization by influencing the protonation state of the amine and the stability of the intermediates.
Mechanistic Pathways:
The transformation of this compound into heterocyclic products would likely proceed through one of the following general mechanistic pathways:
Iminium Ion Formation: The reaction would likely initiate with the formation of an iminium ion from the condensation of the primary amine and the aldehyde. This is a common mechanistic step in many reactions involving amines and carbonyl compounds, including the Mannich reaction. adichemistry.comchemistnotes.comthermofisher.comwikipedia.orgorganic-chemistry.org
Nucleophilic Attack: The iminium ion is a potent electrophile and can be attacked by internal or external nucleophiles. In the case of intramolecular cyclization, the hydroxyl group or another nucleophilic center within the molecule could attack the iminium ion.
Stereochemical Control: The stereochemistry of the final product would be determined by the stereochemistry of the starting material and the facial selectivity of the nucleophilic attack on the iminium ion.
Table 3: Predicted Mechanistic Features of this compound Transformations
| Transformation | Key Mechanistic Steps | Factors Influencing Kinetics |
| Intramolecular Cyclization | Iminium ion formation, intramolecular nucleophilic attack, subsequent reduction/rearrangement. | Ring strain of the transition state, solvent polarity, pH. |
| Intermolecular Reactions (e.g., Mannich-type) | Formation of an imine/iminium ion, intermolecular nucleophilic attack. | Concentration of reactants, nature of the nucleophile, catalyst (if any). |
Advanced Analytical Techniques in Mechanistic Elucidation of 3 Aminomethyl 2 Hydroxypentanal Chemistry
Spectroscopic Probes for Reaction Monitoring and Intermediate Detection
Spectroscopic techniques are indispensable for real-time monitoring of chemical reactions and for the identification of transient intermediates.
In-situ or reaction monitoring NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information on molecules in solution as a reaction progresses. By acquiring NMR spectra at regular intervals, it is possible to track the disappearance of reactants, the appearance of products, and the formation and decay of reaction intermediates. This allows for a comprehensive mapping of reaction pathways and the determination of reaction kinetics.
For a reaction involving 3-(Aminomethyl)-2-hydroxypentanal, ¹H and ¹³C NMR would be the primary nuclei of interest. For instance, in a study of its cyclization or condensation reactions, specific proton and carbon signals corresponding to the aldehyde, hydroxyl, and aminomethyl groups would be monitored. The change in chemical shifts and coupling constants of the protons on the carbon backbone would provide direct evidence for the formation of new chemical bonds and changes in the molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), acquired at various reaction time points, could further aid in the structural assignment of any intermediates and final products.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound and a Hypothetical Cyclized Product.
| Proton | Predicted Chemical Shift (ppm) in this compound | Predicted Chemical Shift (ppm) in a Hypothetical Tetrahydropyridine Derivative |
| Aldehyde (-CHO) | 9.5 - 9.8 | N/A (consumed in reaction) |
| CH(OH) | 4.0 - 4.5 | 4.2 - 4.8 (as CH-O in a ring) |
| CH(CH₂NH₂) | 2.8 - 3.2 | 3.0 - 3.5 (as CH-CH₂N in a ring) |
| CH₂NH₂ | 2.5 - 3.0 | 2.8 - 3.3 (as part of the ring) |
| Ethyl (CH₂) | 1.4 - 1.7 | 1.5 - 1.8 |
| Ethyl (CH₃) | 0.8 - 1.0 | 0.9 - 1.1 |
Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to changes in the vibrational modes of chemical bonds. These techniques are particularly useful for monitoring the transformation of functional groups during a reaction.
In the context of this compound chemistry, IR spectroscopy would be instrumental in tracking changes related to its key functional groups. For example, the disappearance of the strong C=O stretching vibration of the aldehyde and the appearance of new bands, such as a C=N stretch in the case of imine formation, would be readily observable. Similarly, changes in the broad O-H and N-H stretching regions could indicate their involvement in a reaction. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement IR by providing information on the carbon-carbon backbone.
Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| N-H (amine) | Stretching | 3300 - 3500 (medium, may show two bands for -NH₂) |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C=O (aldehyde) | Stretching | 1720 - 1740 |
| C-O (hydroxyl) | Stretching | 1050 - 1150 |
| C-N (amine) | Stretching | 1020 - 1250 |
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally valuable for identifying reaction products and elucidating reaction pathways by detecting intermediates, even those present at very low concentrations. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the analysis of complex reaction mixtures. nih.govomicsonline.orgresearchgate.net
For studying the reactions of this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable soft ionization techniques to obtain the molecular ion peak of the parent compound and its products. Tandem mass spectrometry (MS/MS) would be crucial for structural elucidation. By selecting a specific ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which can be used to piece together the structure of the molecule. This would be particularly useful for distinguishing between isomers and for identifying the structure of transient intermediates that are too short-lived to be observed by NMR.
Chiral Chromatography for Enantiomeric Excess Determination and Stereoisomer Separation
Given that this compound possesses at least two stereocenters (at C2 and C3), it can exist as four possible stereoisomers. The separation and quantification of these stereoisomers are critical, as they may exhibit different chemical reactivities and biological activities. Chiral chromatography is the premier technique for this purpose. nih.govu-szeged.hu
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. ijsrtjournal.comnih.gov The choice of CSP is crucial and depends on the specific structure of the analyte. For a molecule like this compound, which contains both amino and hydroxyl groups, several types of CSPs could be effective. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type CSPs, and ion-exchange type chiral selectors. u-szeged.huchiraltech.comcapes.gov.br The separation is achieved through differential diastereomeric interactions between the enantiomers and the chiral selector of the CSP. Once a separation method is developed, it can be used to determine the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity.
Table 3: Potential Chiral Stationary Phases for the Separation of this compound Stereoisomers.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Principle of Separation |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance |
| Pirkle-type | N-(3,5-Dinitrobenzoyl)-D-phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions |
| Ion-exchange | Quinine or Quinidine-based zwitterionic selectors | Ion-pairing, hydrogen bonding, steric interactions |
| Macrocyclic antibiotic | Vancomycin or Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions |
X-ray Crystallography for Solid-State Structural Conformation of Derivatives
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.
Obtaining single crystals of this compound itself might be challenging due to its flexibility and potential for intramolecular hydrogen bonding, which could inhibit the formation of a well-ordered crystal lattice. A common strategy is to convert the molecule into a crystalline derivative. For instance, reacting the amine with a chiral acid or the aldehyde with a suitable derivatizing agent could yield a stable, crystalline solid. The resulting crystal can then be analyzed by X-ray diffraction. The determined structure would not only confirm the relative stereochemistry but, if a derivative with a known absolute configuration is used, it can also establish the absolute stereochemistry of the original molecule. mdpi.com
Advanced Hyphenated Techniques for Complex Mixture Analysis in Reaction Studies
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.govchemijournal.com For studying the reaction chemistry of this compound, techniques like LC-MS and LC-NMR would be particularly advantageous. researchgate.netijsrtjournal.com
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse of modern analytical chemistry. omicsonline.org An HPLC system separates the components of a reaction mixture, and the eluent is directly introduced into a mass spectrometer. This allows for the assignment of a molecular weight to each peak in the chromatogram, facilitating the identification of reactants, products, byproducts, and intermediates.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique provides detailed structural information for each separated component. chemijournal.com While less sensitive than LC-MS, it is incredibly powerful for the unambiguous identification of unknown compounds in a mixture without the need for prior isolation. This would be especially useful for characterizing unexpected products or complex intermediates in reactions of this compound.
The use of these hyphenated techniques provides a comprehensive picture of a reaction mixture, combining the separation power of chromatography with the detailed structural information from mass spectrometry and NMR spectroscopy.
Biomimetic and Bio Inspired Chemical Transformations Involving 3 Aminomethyl 2 Hydroxypentanal
Role in Hypothetical Biotransformation Pathways
The structure of 3-(Aminomethyl)-2-hydroxypentanal suggests its potential involvement in several hypothetical biotransformation pathways. The presence of both an amino group and a hydroxyl group in a 1,3-relationship, along with a terminal aldehyde, allows for a range of enzyme-catalyzed or enzyme-inspired reactions.
One proposed pathway involves an intramolecular cyclization reaction. The amino group could act as a nucleophile, attacking the electrophilic carbon of the aldehyde. This would lead to the formation of a cyclic hemiaminal, which could be further reduced or oxidized to generate a variety of heterocyclic structures, such as substituted piperidines. This type of transformation is a key step in the biosynthesis of many alkaloids and other nitrogen-containing natural products.
Another hypothetical biotransformation could involve the oxidation of the primary alcohol to a carboxylic acid, followed by an intramolecular amidation to form a lactam. Alternatively, the aldehyde could be oxidized to a carboxylic acid, creating a β-amino acid derivative. These transformations would be analogous to metabolic pathways observed for other amino acids and amino aldehydes.
The table below outlines some hypothetical biotransformation reactions of this compound.
| Reaction Type | Reactant(s) | Product(s) | Potential Enzyme Class |
| Intramolecular Cyclization | This compound | Cyclic Hemiaminal/Piperidine (B6355638) Derivative | Cyclase/Dehydrogenase |
| Oxidation of Alcohol | This compound | 3-(Aminomethyl)-2-hydroxy-pentanoic acid | Alcohol Dehydrogenase |
| Oxidation of Aldehyde | This compound | 3-(Aminomethyl)-2-hydroxy-pentanoic acid | Aldehyde Dehydrogenase |
| Intramolecular Amidation | 3-(Aminomethyl)-2-hydroxy-pentanoic acid | Lactam | Ligase/Synthetase |
Enzyme Mimicry in Synthetic Approaches to Amino Aldehydes
The synthesis of amino aldehydes like this compound presents a significant challenge due to the propensity for self-condensation and other side reactions. Bio-inspired synthetic strategies that mimic enzymatic processes can offer elegant solutions to these challenges.
One such approach involves the use of protecting groups that mimic the role of an enzyme's active site in shielding reactive functional groups. For instance, the amino group could be protected as a carbamate (B1207046), and the hydroxyl group as a silyl (B83357) ether. The aldehyde could be generated in the final step from a protected precursor, such as a dithiane, to avoid premature reactions.
Furthermore, organocatalysis has emerged as a powerful tool for mimicking enzymatic transformations. Chiral catalysts, such as proline and its derivatives, can be used to effect asymmetric aldol (B89426) or Mannich reactions, which could be adapted for the stereoselective synthesis of this compound. These catalysts operate through the formation of transient iminium or enamine intermediates, similar to the mechanisms employed by aldolase (B8822740) and transaminase enzymes.
The following table summarizes some biomimetic synthetic strategies applicable to amino aldehydes.
| Biomimetic Strategy | Key Principle | Application to this compound Synthesis |
| Protecting Group Chemistry | Shielding of reactive functional groups | Protection of amine as a carbamate and alcohol as a silyl ether. |
| Organocatalysis | Use of small organic molecules to catalyze reactions | Asymmetric Mannich reaction to establish the stereochemistry of the amino and hydroxyl groups. |
| Flow Chemistry | Mimicking cellular compartmentalization | Continuous flow reactors can minimize side reactions by controlling reaction times and concentrations. |
Interactions with Biological Macromolecules in Mechanistic Contexts
The functional groups of this compound allow for a variety of non-covalent and covalent interactions with biological macromolecules, such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its hypothetical mechanistic roles.
The primary amino group, which would be protonated at physiological pH, can form strong ionic bonds and hydrogen bonds with negatively charged residues like aspartate and glutamate (B1630785) in a protein's active site. The hydroxyl group can also act as both a hydrogen bond donor and acceptor. The aldehyde group, being a good electrophile, can react with nucleophilic residues such as lysine (B10760008) or cysteine to form Schiff bases or thiohemiacetals, respectively.
These potential interactions suggest that this compound could act as an inhibitor or a substrate for various enzymes. For example, it could potentially inhibit enzymes that process other amino aldehydes or amino acids by binding to their active sites. The formation of a covalent adduct with an enzyme could lead to irreversible inhibition.
The table below details the potential interactions of this compound with biological macromolecules.
| Functional Group | Type of Interaction | Potential Interacting Partner(s) in a Macromolecule |
| Amino Group (protonated) | Ionic Bonding, Hydrogen Bonding | Aspartate, Glutamate, Phosphate groups in DNA/RNA |
| Hydroxyl Group | Hydrogen Bonding | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Aldehyde Group | Covalent Bonding (Schiff base, Thiohemiacetal) | Lysine, Cysteine |
Precursor in Proposed Biosynthetic Routes for Natural Products
The structural motif of this compound is reminiscent of substructures found in various natural products, particularly polyketides and alkaloids. This suggests that it could be a hypothetical precursor in the biosynthesis of more complex molecules.
For instance, in a proposed biosynthetic pathway, this compound could undergo a series of enzymatic transformations, including cyclization, oxidation, and further chain elongation, to form elaborate alkaloid scaffolds. The initial cyclization could establish a piperidine ring, which is a common core in many bioactive natural products.
Furthermore, the aminomethyl and hydroxyl groups could serve as handles for the attachment of other biosynthetic intermediates, such as isoprenoid units or other amino acid-derived moieties, leading to a diverse array of natural product structures. The study of such hypothetical pathways can provide insights into the logic of biosynthesis and inspire the development of novel synthetic strategies.
The following table lists hypothetical natural product classes that could be derived from this compound.
| Hypothetical Natural Product Class | Key Biosynthetic Transformation | Resulting Structural Motif |
| Piperidine Alkaloids | Intramolecular cyclization and subsequent modifications | Substituted piperidine ring |
| Polyketide-Alkaloid Hybrids | Chain elongation with polyketide synthases | Polyketide chain with an embedded nitrogen atom |
| β-Lactam Antibiotics | Intramolecular amidation of the corresponding amino acid | Fused β-lactam ring system |
Future Perspectives and Emerging Research Avenues for 3 Aminomethyl 2 Hydroxypentanal
Application in Materials Science and Polymer Chemistry
The presence of both an amine and a hydroxyl group in 3-(Aminomethyl)-2-hydroxypentanal makes it a promising candidate as a monomer or a building block for the synthesis of novel polymers and materials. bldpharm.com The ability of these functional groups to participate in various polymerization reactions opens up possibilities for creating materials with unique properties.
The amine and hydroxyl moieties can react with a variety of other functional groups to form stable covalent bonds, which is the fundamental principle of polymer synthesis. For instance, the amine group can react with carboxylic acids or acyl chlorides to form polyamides, while the hydroxyl group can react with these same functional groups to form polyesters. The presence of both groups allows for the potential synthesis of polyesteramides, which can exhibit a combination of properties from both polyamides and polyesters.
Furthermore, the aldehyde group can be utilized in reactions to form other types of polymers, such as phenol-formaldehyde-like resins, or it can be a site for post-polymerization modification. The bifunctional nature of the amino and hydroxyl groups could also be exploited to create cross-linked polymers, leading to materials with enhanced thermal and mechanical stability. The potential applications in materials science are summarized in the table below.
| Potential Polymer Type | Reacting Functional Groups of this compound | Co-monomer Functional Group | Resulting Polymer Linkage |
| Polyamide | Amine | Carboxylic acid, Acyl chloride | Amide |
| Polyester | Hydroxyl | Carboxylic acid, Acyl chloride | Ester |
| Polyesteramide | Amine, Hydroxyl | Carboxylic acid, Acyl chloride | Amide, Ester |
| Polyurethane | Hydroxyl, Amine | Isocyanate | Urethane, Urea |
| Polyimine | Amine, Aldehyde | --- | Imine (Schiff base) |
The synthesis of N-arylbenzamides has been shown to result in materials with interesting polymorphic properties. mdpi.com By analogy, the derivatization of the amine group in this compound could lead to the formation of amide-containing monomers for the synthesis of polymers with unique solid-state structures and properties. Additionally, the use of aminophenols in the synthesis of formaldehyde (B43269) resins suggests that this compound could be a valuable component in creating new resinous materials. researchgate.net
Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis
The synthesis of complex organic molecules, such as this compound, can often be challenging using traditional batch chemistry methods. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages for the synthesis of such compounds. mdpi.comnih.gov These advantages include enhanced safety, better heat and mass transfer, improved reaction control, and the potential for straightforward scalability. dechema.deworktribe.com
Microreactors, in particular, provide a high surface-area-to-volume ratio, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comrsc.org This level of control is crucial for reactions involving sensitive functional groups, such as the aldehyde in this compound, and can lead to higher yields and selectivities. dechema.de
The synthesis of chiral amino-alcohols has been successfully demonstrated in a cascading continuous-flow microreactor system, highlighting the potential of this technology for the stereoselective synthesis of compounds like this compound. researchgate.net Furthermore, the synthesis of other amine-containing molecules has been shown to be more efficient and safer in flow, avoiding the handling of hazardous reagents at a large scale. worktribe.com The development of a continuous-flow process for the synthesis of this compound could enable its production on a larger scale, making it more accessible for research and potential industrial applications.
A hypothetical comparison of batch versus flow synthesis for a related amino alcohol is presented below, illustrating the potential improvements offered by flow chemistry.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Volume | Liters | Microliters to Milliliters |
| Heat Transfer | Slow, inefficient | Fast, highly efficient |
| Mass Transfer | Diffusion limited | Enhanced by mixing |
| Reaction Time | Hours to days | Seconds to minutes |
| Scalability | Difficult, requires re-optimization | Straightforward, by running longer or in parallel |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better containment |
Chemoinformatics and Machine Learning Approaches for Reaction Discovery and Optimization
Chemoinformatics and machine learning are rapidly emerging as powerful tools in chemical research for the discovery of new reactions and the optimization of existing ones. These computational approaches can be used to predict the properties and reactivity of molecules, as well as to model and optimize reaction conditions.
For a molecule like this compound, chemoinformatics tools could be used to predict its physicochemical properties, potential biological activities, and spectroscopic data. This information can guide experimental work and help in the design of new derivatives with desired properties.
Machine learning algorithms, particularly deep learning, have been successfully applied to predict the outcomes of chemical reactions and to optimize reaction conditions in flow chemistry systems. nih.govmit.edu By training a machine learning model on a dataset of reactions involving similar functional groups, it would be possible to predict the optimal conditions for the synthesis of this compound or its derivatives. This could significantly reduce the number of experiments required for process optimization, saving time and resources.
A conceptual framework for a machine learning model for the optimization of the synthesis of this compound is outlined in the table below.
| Input Parameters | Predicted Outputs |
| Reactant structures and concentrations | Reaction yield |
| Catalyst type and loading | Selectivity (chemo-, regio-, stereo-) |
| Solvent | Impurity profile |
| Temperature | Optimal reaction time |
| Flow rate (in a flow chemistry setup) | Throughput |
The integration of machine learning with automated flow chemistry platforms could lead to self-optimizing systems that can autonomously discover and optimize the synthesis of new molecules like this compound. nih.gov
Development of Novel Catalytic Systems for Synthesis and Transformation
The development of new catalytic systems is crucial for the efficient and selective synthesis and transformation of organic molecules. For this compound, novel catalytic methods could be developed for its stereoselective synthesis and for the selective transformation of its functional groups.
Given the presence of a stereocenter at the carbon bearing the hydroxyl group, the development of catalytic asymmetric methods for the synthesis of enantiomerically pure this compound is a significant research direction. This could be achieved through the use of chiral catalysts, such as chiral metal complexes or organocatalysts, in reactions that construct the key C-C or C-N bonds.
Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. researchgate.net Biocatalytic approaches, potentially in a continuous flow setup, could be explored for the synthesis of this compound. For example, a combination of a transaminase and an aldolase (B8822740) could potentially be used to construct the molecule from simpler precursors.
The selective transformation of the functional groups of this compound can also be achieved through the use of novel catalytic systems. For example, catalysts could be developed for the selective oxidation of the hydroxyl group to a ketone, the reduction of the aldehyde to an alcohol, or the selective N-alkylation of the amine. Photocatalysis is another emerging area that could offer new routes for the synthesis and transformation of this compound. nih.gov
A summary of potential catalytic approaches for the synthesis of related compounds is provided below.
| Catalytic Approach | Target Transformation | Potential Advantages |
| Asymmetric Organocatalysis | Enantioselective aldol (B89426) or Mannich reaction | Metal-free, environmentally benign |
| Transition Metal Catalysis | Asymmetric hydrogenation, hydroformylation | High efficiency and selectivity |
| Biocatalysis (Enzymes) | Stereoselective synthesis of amino alcohols | High stereoselectivity, mild reaction conditions |
| Photocatalysis | C-C and C-N bond formation | Use of light as a sustainable energy source |
Unexplored Reactivity Patterns and Derivatization Opportunities
The trifunctional nature of this compound provides a rich platform for exploring new reactivity patterns and for the synthesis of a diverse range of derivatives. The selective manipulation of the amine, hydroxyl, and aldehyde groups can lead to the creation of new molecules with potentially interesting chemical and biological properties.
The aldehyde group is a versatile handle for various transformations. It can undergo Wittig reactions to form alkenes, reductive amination to introduce new amine functionalities, and a variety of condensation reactions. nih.gov The hydroxyl group can be acylated, alkylated, or oxidized. The primary amine can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles.
The development of orthogonal protection strategies would allow for the selective reaction of one functional group while the others are masked. This would open up a vast chemical space for the synthesis of complex molecules starting from this compound. For example, protecting the amine and hydroxyl groups would allow for selective chemistry to be performed on the aldehyde, and vice versa.
The intramolecular reaction between the functional groups could also lead to the formation of interesting heterocyclic structures. For instance, under certain conditions, the amine could react with the aldehyde to form a cyclic imine, which could then be further elaborated. The exploration of these unexplored reactivity patterns could lead to the discovery of new chemical transformations and the synthesis of novel molecular scaffolds.
The table below outlines some potential derivatization reactions for each functional group of this compound.
| Functional Group | Derivatization Reaction | Resulting Functional Group/Structure |
| Aldehyde | Reduction (e.g., with NaBH₄) | Primary Alcohol |
| Oxidation (e.g., with Tollen's reagent) | Carboxylic Acid | |
| Wittig Reaction | Alkene | |
| Reductive Amination | Secondary or Tertiary Amine | |
| Hydroxyl | Acylation (e.g., with an acyl chloride) | Ester |
| Oxidation (e.g., with PCC) | Ketone | |
| Etherification (e.g., Williamson ether synthesis) | Ether | |
| Amine | Acylation (e.g., with an anhydride) | Amide |
| N-Alkylation (e.g., with an alkyl halide) | Secondary or Tertiary Amine | |
| Schiff Base Formation (with another aldehyde/ketone) | Imine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
